molecular formula C9H11NO B2749200 3-(2-Ethyloxiran-2-yl)pyridine CAS No. 2248285-11-0

3-(2-Ethyloxiran-2-yl)pyridine

Cat. No.: B2749200
CAS No.: 2248285-11-0
M. Wt: 149.193
InChI Key: ZPHKGUAPHBMJJY-UHFFFAOYSA-N
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Description

3-(2-Ethyloxiran-2-yl)pyridine is an organic compound that features a pyridine ring substituted with an ethyloxirane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethyloxiran-2-yl)pyridine typically involves the reaction of pyridine derivatives with ethyloxirane under controlled conditions. One common method includes the use of a Grignard reagent, where the pyridine derivative is reacted with ethyloxirane in the presence of a catalyst such as palladium or rhodium . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethyloxiran-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various alcohols or amines .

Scientific Research Applications

3-(2-Ethyloxiran-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethyloxiran-2-yl)pyridine involves its interaction with specific molecular targets. The ethyloxirane group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-(2-Ethyloxiran-2-yl)pyridine is unique due to the presence of both the ethyloxirane and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-ethyloxiran-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(7-11-9)8-4-3-5-10-6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHKGUAPHBMJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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